1-(4-(Hydroxymethyl)phenyl)pentan-1-one, also known by its Chemical Abstracts Service number 30611-26-8, is an organic compound characterized by the molecular formula and a molecular weight of 192.25 g/mol. This compound features a pentanone backbone with a hydroxymethyl group attached to a phenyl ring at the para position. It is classified as a ketone and is recognized for its potential applications in various scientific fields, including pharmaceuticals and organic synthesis.
This compound can be sourced from chemical suppliers such as AlliChem, LLC, and ChemPacific Corporation, among others . It falls under the category of aromatic ketones due to the presence of both a ketone functional group and an aromatic phenyl group. Its structural characteristics classify it as a substituted aromatic compound.
The synthesis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common method includes:
The molecular structure of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one can be represented as follows:
InChI=1S/C12H16O2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,13H,2-4,9H2,1H3
BYSLWXPWWUUPTH-UHFFFAOYSA-N
The compound exhibits a boiling point of approximately 339.5 °C (predicted) and a density of around 1.043 g/cm³ (predicted) . The pKa value is estimated to be 13.97, indicating its acidic strength in aqueous solutions.
1-(4-(Hydroxymethyl)phenyl)pentan-1-one can undergo several significant chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation may require acidic conditions to facilitate the conversion effectively.
The mechanism of action for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one primarily involves its interactions with biological targets due to its structural features:
The compound has a pKa value indicating its acidic nature in solution. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry due to its functional groups.
1-(4-(Hydroxymethyl)phenyl)pentan-1-one has several scientific uses:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8